![molecular formula C12H12N2O5S B1373465 3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid CAS No. 1094356-17-8](/img/structure/B1373465.png)
3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-[(5-substituted-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid derivatives can be carried out by the condensation of 5-substituted-1,3,4-oxadiazolyl-2-thione with 3-(2-bromoacetyl)-2H-chromen-2-one under reflux in ethanol in the presence of sodium ethoxide .Molecular Structure Analysis
The molecular structure of “3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid” is represented by the SMILES stringCCC1=NC(C2=CC=CC(C(O)=O)=C2)=NO1
. The empirical formula is C11H10N2O3 and the molecular weight is 218.21 .
Scientific Research Applications
Anticancer Activity
Oxadiazole derivatives have been evaluated for their anticancer properties. The MTT assay, which measures the activity of mitochondrial enzymes in living cells, is often used to quantify the effectiveness of these compounds in inhibiting cancer cell growth .
Anti-inflammatory and Analgesic Effects
Some oxadiazole compounds have been synthesized and assessed for their potential anti-inflammatory and analgesic effects. The ulcerogenic effect of these compounds has also been evaluated in animal models .
Antibacterial Action
Oxadiazole derivatives have shown moderate antibacterial action against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is used to measure their effectiveness .
Synthesis Efficiency
Broad Biological Activities
Oxadiazoles are known for a wide range of biological activities, including antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, and anticonvulsant properties .
Future Directions
The future directions for “3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid” could involve further exploration of its potential biological effects, not yet described in the literature. This could include more detailed studies on its antitumor, anticancer, and anti-inflammatory properties. Additionally, new methods of obtaining complex structures containing oxadiazole rings could be explored .
Mechanism of Action
Target of Action
Oxadiazoles, the core structure of this compound, have been associated with a wide range of biological activities . They have been studied for their potential as anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant agents, and more .
Mode of Action
The oxadiazole moiety is known to interact with various biological targets through different mechanisms, depending on the specific structure and substituents of the compound .
Biochemical Pathways
Oxadiazoles, in general, are known to interact with various biochemical pathways depending on their specific structure and substituents .
Pharmacokinetics
In silico results of similar compounds have indicated that they agree with the lipinski rules of five, suggesting a positive oral bioavailability .
Result of Action
Oxadiazoles have been associated with a wide range of biological activities, including anticancer effects .
properties
IUPAC Name |
3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methylsulfonyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c1-2-10-13-14-11(19-10)7-20(17,18)9-5-3-4-8(6-9)12(15)16/h3-6H,2,7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPRUKPUJZVCNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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